1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid
Overview
Description
1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid (MPPC) is a compound belonging to the pyrimidine family. It is a derivative of the parent compound pyrimidine, which is an important class of heterocyclic compounds. MPPC is a versatile compound that has been used in a variety of scientific applications, ranging from synthesis and drug development to biochemical and physiological research.
Scientific Research Applications
Synthetic Chemistry Applications :
- A study by Črček et al. (2012) described the parallel solution-phase synthesis approach for a library of pyrimidine derivatives, illustrating the versatility of these compounds in chemical synthesis (Črček et al., 2012).
- Chen et al. (2012) synthesized a similar pyrimidine compound using a modified Biginelli reaction, demonstrating the compound's utility in organic synthesis (Chen, Liu, & Wang, 2012).
- Connor et al. (1982) provided a general synthesis method for pyrido[1,2-a]thieno[3,4-d]pyrimidines, showcasing the compound's role in the development of complex heterocyclic systems (Connor et al., 1982).
Pharmaceutical Research :
- Shastri and Post (2019) explored the antimicrobial activity of dihydropyrimidine derivatives, indicating potential applications in antimicrobial drug development (Shastri & Post, 2019).
- Kappe and Roschger (1989) studied the reactions of Biginelli compounds, which are closely related to the pyrimidine derivatives, to develop new pharmaceuticals (Kappe & Roschger, 1989).
- Dhankar et al. (2012) evaluated the antimicrobial properties of pyrimidine-5-carboxylic acid metal complexes, suggesting their potential as novel antibacterial and antifungal agents (Dhankar et al., 2012).
properties
IUPAC Name |
1-methyl-2-oxo-6-phenylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14-10(8-5-3-2-4-6-8)7-9(11(15)16)13-12(14)17/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKRSBLFSOBVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NC1=O)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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